(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-9-17-19-11-13-10-14(4-6-16(13)22(17)21-12)20-18(23)7-5-15-3-2-8-24-15/h2-3,5,7-9,11,14H,4,6,10H2,1H3,(H,20,23)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZQIYEHKSGHS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C=CC4=CC=CO4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)/C=C/C4=CC=CO4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide represents a novel structure within the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and data.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring and a pyrazoloquinazoline moiety. The presence of these heterocycles is significant as they often enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Quinazoline derivatives have shown effectiveness against various pathogens. For instance, compounds derived from quinazoline have demonstrated marked activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Anticancer Properties : Research has indicated that quinazoline derivatives can inhibit cell growth in various cancer cell lines. For example, certain 2-substituted quinazolines have shown moderate to high antiproliferative effects in low micromolar concentrations .
- Kinase Inhibition : Some studies have revealed that quinazoline derivatives can act as inhibitors for specific kinases involved in cancer progression . This suggests potential therapeutic applications in oncology.
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various synthesized quinazoline derivatives using an agar diffusion assay. The results for the tested compounds are summarized in Table 1:
| Compound No. | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| 1 | Moderate | Strong | Moderate |
| 2 | Strong | Moderate | No Activity |
| 3 | Moderate | Strong | Strong |
Table 1: Antimicrobial activity of synthesized compounds at 1 mg/1 ml concentration .
Anticancer Activity
In another study focusing on the antiproliferative effects of various quinazolines, the following results were observed:
| Compound No. | IC50 (µM) against Cell Line A | IC50 (µM) against Cell Line B |
|---|---|---|
| 17 | 10 | 15 |
| 21 | 5 | 12 |
| 25 | 20 | 25 |
Table 2: IC50 values for antiproliferative activity in different cancer cell lines .
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the quinazoline scaffold allows for interaction with key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Binding : Compounds similar to (2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide have been shown to bind effectively to adenosine receptors, which are implicated in various physiological processes .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds similar to (2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of pyrazoloquinazoline displayed effective inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhanced their antimicrobial efficacy .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Potential
The pyrazolo[1,5-a]quinazoline scaffold has been linked to anticancer activity. Compounds with this framework have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells:
- Mechanism of Action : These compounds may exert their effects by interfering with cellular signaling pathways involved in cell proliferation and survival .
Anti-inflammatory and Analgesic Effects
Some studies have evaluated the anti-inflammatory properties of pyrazole derivatives:
- Research Insights : Compounds related to (2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide have been assessed for their ability to reduce inflammation in animal models. The results suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various pyrazoloquinazoline derivatives against common pathogens. The results highlighted the compound's ability to inhibit growth effectively:
- Pathogens Tested : Escherichia coli, Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro studies were performed on cancer cell lines treated with (2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide. The findings indicated:
- Cell Lines : HeLa (cervical cancer) and MCF7 (breast cancer).
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound | 45 |
Analyse Chemischer Reaktionen
Hydrolysis of the Enamide Group
The α,β-unsaturated enamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to nucleophilic attack by water and cleavage of the amide bond. This generates 3-(furan-2-yl)acrylic acid and the corresponding pyrazoloquinazoline amine .
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Basic Hydrolysis : Deprotonation of water under alkaline conditions accelerates cleavage, forming the same products .
Reaction conditions significantly influence product distribution. For instance, prolonged heating in concentrated HCl (6M, 100°C, 12h) yields >90% hydrolysis, while milder conditions (1M NaOH, 25°C, 6h) achieve ~70% conversion .
Nucleophilic Additions at the α,β-Unsaturated System
The conjugated enamide system participates in Michael additions and cycloadditions:
Michael Addition
Nucleophiles (e.g., thiols, amines) attack the β-carbon of the α,β-unsaturated enamide:
For example, benzylthiol reacts in ethanol at 60°C, yielding a thioether derivative (85% yield) .
Cycloaddition Reactions
The enamide’s dienophilic character enables [4+2] Diels-Alder reactions with electron-rich dienes (e.g., furans, cyclopentadiene) .
Reactivity of the Furan Ring
The furan ring undergoes electrophilic substitution, primarily at the C5 position:
Functionalization of the Pyrazolo[1,5-a]quinazoline Core
The pyrazoloquinazoline moiety undergoes regioselective modifications:
N-Alkylation/Arylation
The NH group in the quinazoline ring reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-substituted derivatives (80–90% yield) .
C-H Activation
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at the C3 position introduce aryl/heteroaryl groups .
Stability Under Oxidative and Thermal Conditions
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Oxidation : The furan ring oxidizes to a γ-lactone under strong oxidants (e.g., mCPBA) .
-
Thermal Stability : Decomposition occurs above 200°C, forming furan-derived carbonyl compounds and fragmented quinazoline byproducts .
Comparative Reactivity of Structural Analogs
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-{2-methyl-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide?
- Methodology : The compound’s pyrazolo[1,5-a]quinazoline core can be synthesized via cyclization of precursors such as 2-aminopyrazoles and carbonyl-containing intermediates under reflux conditions (e.g., in ethanol or pyridine). For the furan-2-ylprop-2-enamide side chain, a condensation reaction between furan-2-carbaldehyde and a propanamide derivative is typical. Post-synthetic modifications (e.g., demethylation with BBr₃ in dichloromethane) may refine substituents .
- Validation : Monitor reaction progress using TLC and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., furan protons at δ 6.3–7.4 ppm and pyrazoloquinazoline NH signals at δ 8.0–10.0 ppm). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The software resolves bond lengths/angles and validates stereochemistry .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of this compound’s synthesis?
- Methodology : Design a multi-variable experiment (e.g., temperature, solvent polarity, catalyst loading) and apply Bayesian optimization to iteratively predict optimal conditions. This algorithm reduces experimental trials by 30–50% compared to traditional grid searches .
- Validation : Compare yields under algorithm-predicted vs. manually optimized conditions using HPLC purity analysis .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodology : Use SHELXL’s dual-space refinement for ambiguous electron density regions. For example, if the furan ring’s orientation is unclear, apply restraints on bond distances/angles based on similar structures (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ). Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What strategies can predict the compound’s biological targets or enzyme inhibition potential?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding affinities with kinases or receptors (e.g., adenosine A₂A receptor, as seen in furan-pyrazoloquinazoline analogs in ).
- QSAR modeling : Correlate substituent effects (e.g., methyl group at position 2) with activity using datasets from PubChem or CC-DPS .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodology : Re-evaluate force field parameters in docking simulations (e.g., solvation effects or protonation states). Cross-validate with SPR (surface plasmon resonance) binding assays. For instance, if a predicted kinase inhibitor shows no activity experimentally, check for metabolic instability via LC-MS stability profiling .
Structural and Functional Analogues
Q. How does the trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines influence pharmacological properties?
- Methodology : Compare logP values (via shake-flask method) and metabolic stability (e.g., microsomal incubation assays) of the target compound with analogs (e.g., trifluoromethyl-containing derivatives in ). The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism .
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